molecular formula C11H12O4 B041223 2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid CAS No. 95532-63-1

2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid

Cat. No. B041223
CAS RN: 95532-63-1
M. Wt: 208.21 g/mol
InChI Key: USGUXZDJJHDFTO-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid” is an intermediate used for organic synthesis . It has been used in the thermal rearrangement of Methylcoumarin derivatives . The compound has a molecular weight of 208.21 and a molecular formula of C11H12O4 .


Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid” can be represented by the canonical SMILES string: COC1=CC=C(C=C1)OCC(=C)C(=O)O . This compound has a rotatable bond count of 5, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .


Physical And Chemical Properties Analysis

“2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid” has a topological polar surface area of 55.8Ų . Its exact mass is 208.07355886 and it has a formal charge of 0 . The compound is canonicalized .

properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(11(12)13)7-15-10-5-3-9(14-2)4-6-10/h3-6H,1,7H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGUXZDJJHDFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxyphenoxy)methyl]prop-2-enoic acid

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